B612978 (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide CAS No. 141899-12-9

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide

Cat. No.: B612978
CAS No.: 141899-12-9
M. Wt: 183.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide is a useful research compound. Molecular weight is 183.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

The role of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide in biochemical reactions is not fully understood. It is known that tyrosine, a similar compound, plays a crucial role in various biochemical processes. Tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites .

Cellular Effects

Tyrosine, a similar compound, is known to play a role in many key cellular processes such as cytoskeleton remodeling, cell motility and adhesion, receptor endocytosis, autophagy, DNA damage response, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. Tyrosine, a similar compound, is known to be involved in various molecular mechanisms. For instance, tyrosine hydroxylase, an enzyme that catalyzes the conversion of tyrosine into L-DOPA, plays a crucial role in the biosynthesis of catecholamines .

Temporal Effects in Laboratory Settings

A semi-organic L-tyrosine hydrobromide nonlinear optical single crystal has been harvested using slow evaporation solution technique (SEST) at atmospheric conditions .

Dosage Effects in Animal Models

Studies on L-tyrosine, a similar compound, have shown that it does not therapeutically modulate dysfunctional skeletal muscles in nemaline myopathy animal models with dominant ACTA1 mutations .

Metabolic Pathways

Tyrosine, a similar compound, is known to be involved in various metabolic pathways, including catecholamine biosynthesis, thyroid hormone biosynthesis, and tyrosine degradation .

Transport and Distribution

Tyrosine, a similar compound, is known to be transported and distributed within cells and tissues through various transporters and binding proteins .

Subcellular Localization

Tyrosine, a similar compound, is known to be localized in various subcellular compartments, depending on its function .

Properties

IUPAC Name

(2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.BrH/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7;/h1-2,4-5,9,12H,3,6,11H2,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCVTTXLQQVTHD-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC[C@@H](C(=O)O)N)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.